Reduced Bystander Cytotoxicity: Mafodotin (mc-MMAF) ADC vs. MMAE (Vedotin) ADC in GBM Models
In a head-to-head preclinical study comparing two EGFR-targeting ADCs, one containing the cell-impermeant MMAF payload (depatuxizumab mafodotin) and the other containing the cell-permeable MMAE payload (losatuxizumab vedotin), the MMAF-based ADC demonstrated significantly reduced neurotoxicity. Following convection-enhanced delivery (CED) in a glioblastoma model, neuronal toxicity and CD68+ microglia/macrophage infiltration were significantly higher in brains infused with the MMAE-based ADC compared to the MMAF-based ADC [1][2].
| Evidence Dimension | Neuronal toxicity and neuroinflammation |
|---|---|
| Target Compound Data | MMAF-based ADC (depatuxizumab mafodotin): Significantly lower neuronal toxicity and CD68+ microglia/macrophage infiltration |
| Comparator Or Baseline | MMAE-based ADC (losatuxizumab vedotin): Significantly higher neuronal toxicity and CD68+ microglia/macrophage infiltration |
| Quantified Difference | Qualitative difference confirmed by immunohistochemistry; linker instability in brain microenvironment led to significant MMAE release from vedotin ADC |
| Conditions | In vivo CED infusion in EGFRviii-amplified GBM PDX models and normal murine brain |
Why This Matters
For applications in sensitive tissues like the CNS, the reduced bystander toxicity of MMAF-based ADCs offers a potentially wider therapeutic window, a critical factor for preclinical ADC candidate selection.
- [1] Jain, S., et al. (2024). 'Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models.' Clinical Cancer Research, 30(15), 3287-3297. View Source
- [2] Li, F., et al. (2016). 'Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models.' Cancer Research, 76(9), 2710-2719. View Source
